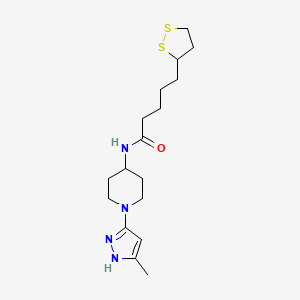
5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
Structure-Activity Relationships and Chemical Synthesis
The chemical compound 5-(1,2-dithiolan-3-yl)-N-(1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl)pentanamide, although not directly referenced in available literature, shares structural similarities with compounds explored for their interactions with cannabinoid receptors and other biological targets. Research on related compounds reveals a keen interest in understanding structure-activity relationships, particularly in the context of cannabinoid receptor antagonists and synthetic equivalents for conjugated enynones in the synthesis of pyrazoles and pyrazolines. These studies are foundational in medicinal chemistry, offering insights into the design of compounds with potential therapeutic applications.
For instance, the investigation of pyrazole derivatives as cannabinoid receptor antagonists underscores the importance of specific structural features for potent and selective antagonistic activity against the brain cannabinoid CB1 receptor. The detailed exploration of substituents on the pyrazole ring highlights the critical role of molecular architecture in binding affinity and selectivity, suggesting avenues for the development of pharmacological probes or therapeutic agents targeting cannabinoid-mediated physiological processes (Lan et al., 1999).
Similarly, the synthesis of novel fused pyran derivatives incorporating pyrazole moieties under microwave irradiation showcases the innovative approaches being employed in the rapid generation of compound libraries. Such methodologies not only facilitate the discovery of new biological activities but also contribute to the efficiency of chemical synthesis in drug discovery programs (Kalaria et al., 2014).
Antimicrobial and Antiviral Activities
Compounds structurally related to this compound have been evaluated for their antimicrobial and antiviral properties, illustrating the potential of such molecules in addressing infectious diseases. The design and synthesis of molecules incorporating pyrazole and piperidine rings, followed by screening for antimicrobial activity, underscore the role of medicinal chemistry in identifying new therapeutic candidates. These efforts are crucial in the ongoing battle against drug-resistant pathogens and emerging infectious diseases.
For example, the creation of a combinatorial library of fused pyran derivatives and their subsequent evaluation against a panel of bacterial and fungal strains demonstrate the potential utility of these compounds as novel antimicrobial agents. Such research endeavors are essential for expanding the arsenal of available antimicrobial therapies (Kalaria et al., 2014).
Eigenschaften
IUPAC Name |
5-(dithiolan-3-yl)-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N4OS2/c1-13-12-16(20-19-13)21-9-6-14(7-10-21)18-17(22)5-3-2-4-15-8-11-23-24-15/h12,14-15H,2-11H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANIPYKJKFROJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)N2CCC(CC2)NC(=O)CCCCC3CCSS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-oxo-3-prop-2-enyl-5H-pyrimido[5,4-b]indol-2-yl)sulfanyl]acetamide](/img/structure/B2418980.png)
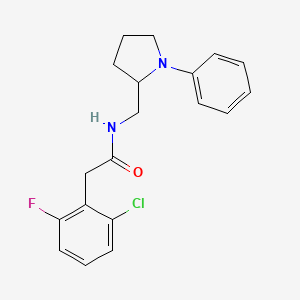
![5-oxo-N-(2,4,5-trichlorophenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2418984.png)
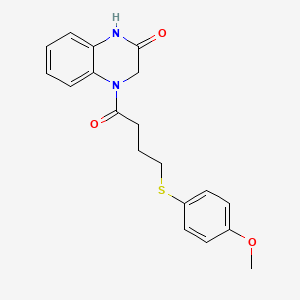
![Ethyl 4-phenyl-2-[(4-phenylbenzoyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2418987.png)
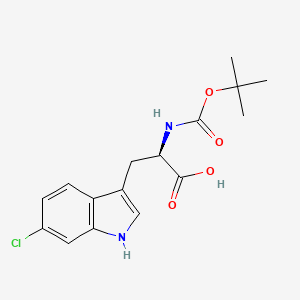
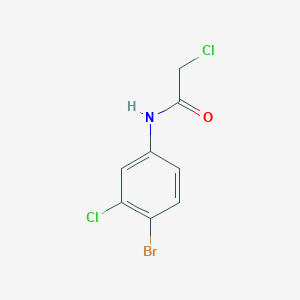

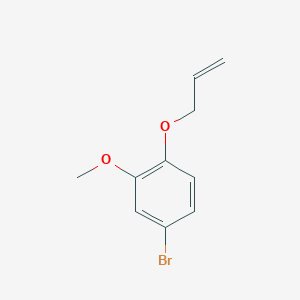

![3-[(2-fluorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2418994.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-7-methoxybenzofuran-2-carboxamide](/img/structure/B2418995.png)
![Tert-butyl [trans-4-amino-1,1-dioxidotetrahydro-3-thienyl]carbamate](/img/structure/B2418997.png)